molecular formula C15H23NO B12727837 N-((4-(1,1-Dimethylethyl)phenyl)methylene)-2-methyl-2-propanamine N-oxide CAS No. 88888-33-9

N-((4-(1,1-Dimethylethyl)phenyl)methylene)-2-methyl-2-propanamine N-oxide

Katalognummer: B12727837
CAS-Nummer: 88888-33-9
Molekulargewicht: 233.35 g/mol
InChI-Schlüssel: IDKINNJZWFDIMJ-WJDWOHSUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((4-(1,1-Dimethylethyl)phenyl)methylene)-2-methyl-2-propanamine N-oxide is a complex organic compound with a unique structure that includes a tert-butyl group attached to a phenyl ring, which is further connected to a methylene group and a 2-methyl-2-propanamine N-oxide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(1,1-Dimethylethyl)phenyl)methylene)-2-methyl-2-propanamine N-oxide typically involves the reaction of 4-tert-butylbenzaldehyde with 2-methyl-2-propanamine N-oxide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-((4-(1,1-Dimethylethyl)phenyl)methylene)-2-methyl-2-propanamine N-oxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce the corresponding amine.

Wissenschaftliche Forschungsanwendungen

N-((4-(1,1-Dimethylethyl)phenyl)methylene)-2-methyl-2-propanamine N-oxide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-((4-(1,1-Dimethylethyl)phenyl)methylene)-2-methyl-2-propanamine N-oxide involves its interaction with molecular targets and pathways within a system. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other N-oxide derivatives and compounds with a tert-butylphenyl group. Examples include:

  • N-((4-(1,1-Dimethylethyl)phenyl)methylene)-2-methyl-2-propanamine
  • 4-tert-Butylbenzaldehyde
  • 2-Methyl-2-propanamine N-oxide

Uniqueness

N-((4-(1,1-Dimethylethyl)phenyl)methylene)-2-methyl-2-propanamine N-oxide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

88888-33-9

Molekularformel

C15H23NO

Molekulargewicht

233.35 g/mol

IUPAC-Name

N-tert-butyl-1-(4-tert-butylphenyl)methanimine oxide

InChI

InChI=1S/C15H23NO/c1-14(2,3)13-9-7-12(8-10-13)11-16(17)15(4,5)6/h7-11H,1-6H3/b16-11-

InChI-Schlüssel

IDKINNJZWFDIMJ-WJDWOHSUSA-N

Isomerische SMILES

CC(C)(C)C1=CC=C(C=C1)/C=[N+](/C(C)(C)C)\[O-]

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C=[N+](C(C)(C)C)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.